

identifying and removing impurities from commercial sodium tetraborate pentahydrate

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Compound of Interest

Compound Name: Sodium tetraborate pentahydrate

Cat. No.: B1171922

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Technical Support Center: Sodium Tetraborate Pentahydrate Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial **sodium tetraborate pentahydrate**. Here, you will find information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercial **sodium tetraborate pentahydrate**?

A1: Commercial grades of **sodium tetraborate pentahydrate** can contain several impurities depending on the manufacturing process and source of the raw materials. The most common impurities include:

- Boric Acid (H_3BO_3): Often present due to the equilibrium between tetraborate and boric acid in solution.
- Sodium Carbonate (Na_2CO_3): A potential unreacted raw material from the production process.^[1]

- Sodium Chloride (NaCl) and Sodium Sulfate (Na₂SO₄): These salts are common in mineral deposits and can be carried through the manufacturing process.
- Insoluble Particulates: Dust, silica, or other minerals that have not been fully removed.
- Metal Oxides: Traces of iron and other metal oxides can be present, affecting the color and purity of the material.

Q2: My purified sodium tetraborate solution has a pH lower than expected (around 9.2). What could be the cause?

A2: A lower than expected pH in your purified sodium tetraborate solution often indicates the presence of excess boric acid. Boric acid is a weak acid and its presence will lower the overall pH of the alkaline sodium tetraborate solution. To confirm this, you can perform the two-stage titration described in the "Experimental Protocols" section.

Q3: After recrystallization, my yield of **sodium tetraborate pentahydrate** is very low. What are the possible reasons?

A3: A low yield from recrystallization can be due to several factors:

- Using too much solvent: This will result in a significant portion of the sodium tetraborate remaining dissolved in the mother liquor after cooling.
- Incomplete dissolution: If the initial sample is not fully dissolved in the hot solvent, the undissolved portion will be lost during the hot filtration step.
- Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
- Insufficient cooling: If the solution is not cooled to a low enough temperature, a larger amount of the product will remain in solution.

Q4: The recrystallized **sodium tetraborate pentahydrate** crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: The formation of fine crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the saturated solution to cool slowly at room temperature without disturbance. Covering the beaker with a watch glass will slow down the cooling process and prevent contamination.

Q5: I suspect my **sodium tetraborate pentahydrate** is contaminated with sodium chloride. How can I test for its presence?

A5: A simple qualitative test for chloride ions can be performed. Dissolve a small amount of your sodium tetraborate in deionized water, acidify the solution with a few drops of dilute nitric acid, and then add a few drops of silver nitrate solution. The formation of a white precipitate (silver chloride) indicates the presence of chloride impurities.

Quantitative Data

Table 1: Solubility of **Sodium Tetraborate Pentahydrate** in Water

Temperature (°C)	Solubility (g / 100 g H ₂ O)
0	1.2
10	2.7
20	6.0
30	20.3
40	31.5
50	52.5

Table 2: Typical Impurity Limits in Commercial **Sodium Tetraborate Pentahydrate**

Impurity	Specification (ppm, max)
Chlorides (as Cl)	150
Sulfates (as SO ₄)	150
Iron (as Fe)	5

Experimental Protocols

Protocol 1: Recrystallization of Sodium Tetraborate Pentahydrate

This protocol describes the purification of commercial **sodium tetraborate pentahydrate** by recrystallization from water.

Materials:

- Commercial **sodium tetraborate pentahydrate**
- Deionized water
- Beakers (appropriate sizes)
- Hot plate with magnetic stirrer
- Stir bar
- Watch glass
- Buchner funnel and filter flask
- Filter paper
- Spatula
- Drying oven or desiccator

Procedure:

- **Dissolution:** In a beaker, add a measured amount of commercial **sodium tetraborate pentahydrate**. For every 100 g of borax, add approximately 200 mL of deionized water. Place a stir bar in the beaker and cover it with a watch glass. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. You may need to add slightly more water to achieve full dissolution at an elevated temperature (e.g., 60-70°C).

- **Hot Filtration (Optional):** If there are visible insoluble impurities, perform a hot filtration. To do this, preheat a gravity funnel and a receiving flask containing a small amount of boiling water on the hot plate. Place a fluted filter paper in the funnel and pour the hot borax solution through it. This step should be done quickly to prevent premature crystallization.
- **Crystallization:** Remove the beaker from the hot plate and place it on a heat-resistant surface. Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the solution during this period.
- **Cooling:** Once the solution has reached room temperature and crystal formation has slowed, you can place the beaker in an ice bath for about 30 minutes to maximize the yield of crystals.
- **Isolation of Crystals:** Set up a Buchner funnel with filter paper and a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold deionized water. Swirl the beaker containing the crystals and pour the slurry into the Buchner funnel.
- **Washing:** Wash the crystals with two small portions of ice-cold deionized water to remove any remaining mother liquor.
- **Drying:** Carefully transfer the purified crystals from the filter paper to a clean, dry watch glass. Dry the crystals in a low-temperature oven (below 50°C to avoid dehydration of the pentahydrate) or in a desiccator until a constant weight is achieved.

Protocol 2: Titrimetric Analysis of Purity

This two-stage titration method can be used to determine the purity of sodium tetraborate and identify the presence of boric acid or sodium carbonate impurities.

Reagents:

- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- Methyl Red indicator solution
- Phenolphthalein indicator solution

- Mannitol (or Glycerol)
- Deionized water

Procedure:

Part A: Titration with HCl

- Accurately weigh approximately 0.5 g of the purified **sodium tetraborate pentahydrate** and dissolve it in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.
- Add 2-3 drops of Methyl Red indicator to the solution. The solution should be yellow.
- Titrate the solution with standardized 0.1 M HCl until the color changes from yellow to a faint pink.
- Record the volume of HCl used (V_1).

Part B: Titration with NaOH

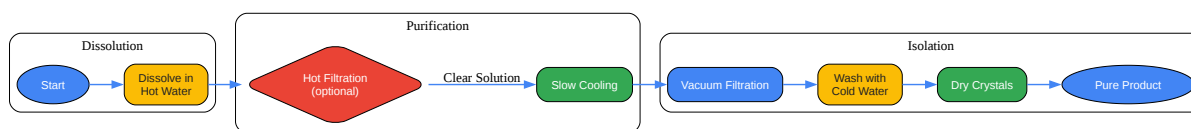
- To the solution from Part A, add an excess of mannitol (approximately 1-2 g). The mannitol complexes with the boric acid formed during the first titration, making it a stronger acid.
- Add 2-3 drops of Phenolphthalein indicator.
- Titrate the solution with standardized 0.1 M NaOH until the first permanent pink color appears.
- Record the volume of NaOH used (V_2).

Calculations and Interpretation:

- The volume of HCl used (V_1) corresponds to the total alkalinity from sodium tetraborate and any sodium carbonate impurity.
- The volume of NaOH used (V_2) corresponds to the amount of boric acid present, which was liberated from the sodium tetraborate.

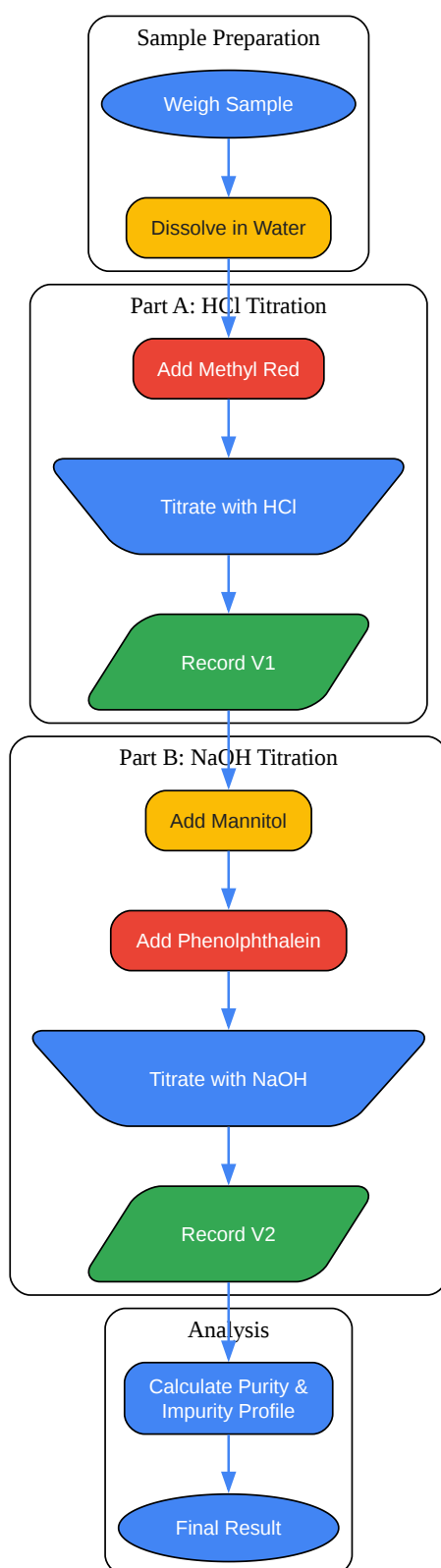
- For pure sodium tetraborate: The theoretical relationship is that the moles of HCl used should be half the moles of NaOH used (taking into account the stoichiometry of the reactions).
- If boric acid is an impurity: The volume of NaOH (V_2) will be proportionally larger than expected relative to V_1 .
- If sodium carbonate is an impurity: The volume of HCl (V_1) will be proportionally larger than expected relative to V_2 .

Visualizations



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Caption: Workflow for the purification of **sodium tetraborate pentahydrate** by recrystallization.



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Caption: Workflow for the titrimetric analysis of **sodium tetraborate pentahydrate** purity.

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References

- 1. crystallography - Solubility curve for sodium tetraborate in water - Chemistry Stack Exchange [chemistry.stackexchange.com]
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